Propan-2-yl 6-chlorohexanoate
Overview
Description
Propan-2-yl 6-chlorohexanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester formed from the reaction of 6-chlorohexanoic acid and isopropanol. This compound is used in various chemical processes and has applications in different fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-chlorohexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 6-chlorohexanoic acid and isopropanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 6-chlorohexanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 6-chlorohexanoic acid and isopropanol.
Reduction: 6-chlorohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 6-chlorohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-chlorohexanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 6-chlorohexanoic acid and isopropanol. The chlorine atom in the compound can participate in substitution reactions, leading to the formation of new derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Isopropyl chloroacetate: Another ester with similar reactivity but a different carbon chain length.
6-chlorohexanoic acid: The parent acid of Propan-2-yl 6-chlorohexanoate.
6-chlorohexanol: The reduced form of the ester.
Uniqueness
This compound is unique due to its specific ester structure and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
propan-2-yl 6-chlorohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-8(2)12-9(11)6-4-3-5-7-10/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMZGJDDXCJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292627 | |
Record name | propan-2-yl 6-chlorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71195-77-2 | |
Record name | NSC84229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propan-2-yl 6-chlorohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL 6-CHLOROHEXANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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